3-ethylfuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylfuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with an ethyl group at the third position and an aldehyde group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylfuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives. This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biomass-derived precursors. The conversion of biomass to furan derivatives is an area of active research, with methods focusing on the use of catalytic processes to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Ethylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: 3-Ethylfuran-2-carboxylic acid.
Reduction: 3-Ethylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethylfuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 3-ethylfuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Similar structure but lacks the ethyl group.
3-Methylfuran-2-carbaldehyde: Similar structure but has a methyl group instead of an ethyl group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of an ethyl group.
Uniqueness
3-Ethylfuran-2-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties.
Properties
CAS No. |
1781941-14-7 |
---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.